3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate

Hydrolytic stability Anti-fouling coatings Alkaline resistance

3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate, routinely abbreviated as SPP, is a zwitterionic sulfobetaine monomer belonging to the class of polymerizable (meth)acrylamide-derivatives that carry both a quaternary ammonium cation and a sulfonate anion within the same side chain. The molecule forms a polymerizable inner salt (betaine) that is freely soluble in water and reactive in free-radical polymerization protocols, which enables the synthesis of polyzwitterions with upper critical solution temperature (UCST) behavior in aqueous media.

Molecular Formula C12H24N2O4S
Molecular Weight 292.4 g/mol
CAS No. 5205-95-8
Cat. No. B008352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
CAS5205-95-8
Synonyms(3-(methacryloylamino)propyl)dimethyl-(3-sulfopro; SPP; N,N-DIMETHYL-N-(METHACRYLAMIDOPROPYL)-N-(3-SULFOPROPYL)-AMMONIUM BETAINE; N-(3-METHACRYLAMIDOPROPYL)-N,N-DIMETHYL-N-(3-SULFOPROPYL)AMMONIUM BETAINE; N-(3-SULFOPROPYL)-N-METHACRYLOYLAMIDOPROPYL-N,N-D
Molecular FormulaC12H24N2O4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
InChIInChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)
InChIKeyOIETYYKGJGVJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPP (CAS 5205-95-8) – Sulfobetaine Methacrylamide Monomer for UCST Hydrogels, Anti-Fouling Coatings, and Controlled Polymer Architectures


3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate, routinely abbreviated as SPP, is a zwitterionic sulfobetaine monomer belonging to the class of polymerizable (meth)acrylamide-derivatives that carry both a quaternary ammonium cation and a sulfonate anion within the same side chain [1]. The molecule forms a polymerizable inner salt (betaine) that is freely soluble in water and reactive in free-radical polymerization protocols, which enables the synthesis of polyzwitterions with upper critical solution temperature (UCST) behavior in aqueous media [2]. Commercial grades typically specify ≥98% purity by HPLC and a melting point of 190–200 °C (dec.) . The monomer is widely employed as a building block for stimuli-responsive coatings, anti-fouling interfaces, and hydrogel networks whose phase transition and hydration properties can be precisely modulated by the choice of the zwitterionic spacer and the linking group to the polymerizable unit .

Why SPP Cannot Be Swapped with SPE, SBMA, or Other Sulfobetaine Monomers – The Linkage and Spacer Control Everything


Despite their superficial chemical similarity, the substitution of SPP with any other sulfobetaine or carboxybetaine methacrylate monomer produces polymers with fundamentally different solution thermodynamics, alkaline stability, and thermo-responsiveness. The methacrylamide linking group in SPP, as opposed to the methacrylate ester connection in SPE (CAS 3637-26-1), directly raises the UCST-type cloud point of the resulting homopolymer and—critically—confers resistance to hydrolysis in 1 M NaOH for at least one year, a condition under which polymethacrylate analogs degrade [1]. Moreover, altering the length of the alkyl spacer between the ammonium and sulfonate charges by a single methylene unit (e.g., moving from SPP to SBP) shifts the cloud point by tens of degrees Celsius, while introducing a peripheral hydroxyl group inverts the hydrophilicity trend in unpredictable ways [2]. These effects are not incremental: they determine whether a polymer remains soluble, precipitates, or irreversibly degrades in a given application environment. Consequently, generic “sulfobetaine monomer” selection without accounting for the linkage chemistry and spacer geometry leads to catastrophic mismatches between the material’s thermoresponsive window and the operational temperature and pH range of the intended process.

Quantitative Competitive Evidence: SPP vs. SPE, SBP, and Carboxybetaine Analogs


Hydrolytic Stability in 1 M NaOH: 1-Year Integrity for SPP-Based Polymer vs. Degradation of Methacrylate Analogs

When the long-term hydrolytic stability of nine low-fouling polymer coatings was systematically compared by 1H NMR in aqueous solution at ambient temperature, the polymer derived from SPP—poly(3-(N-3-methacrylamidopropyl-N,N-dimethyl)ammoniopropanesulfonate)—was the only material that showed absolutely no signs of degradation after storage in 1 M NaOH for one year [1]. Under identical conditions, the corresponding poly(sulfobetaine methacrylate) (the SPE-derived polymer) as well as poly(oligoethylene glycol methylether methacrylate) suffered measurable hydrolysis, with monomeric species degrading even more rapidly [1]. In PBS, 1 M HCl, and sodium carbonate buffer at pH 10, both polymethacrylamides and polymethacrylates remained intact, highlighting that the critical differentiation emerges exclusively under strong alkaline stress [1].

Hydrolytic stability Anti-fouling coatings Alkaline resistance

UCST-Type Cloud Point Elevation: Methacrylamide Backbone (SPP) Delivers Higher Phase Transition Temperatures Than Methacrylate (SPE) Analogs

A systematic comparison of poly(sulfobetaine) homopolymers prepared from SPP (methacrylamide) and SPE (methacrylate) monomers revealed that, for a given zwitterionic side-chain structure, the methacrylamide-based polymers exhibit consistently higher UCST-type cloud point temperatures than their methacrylate counterparts [1]. This trend was confirmed across multiple polymer series characterized by turbidimetry in water and aqueous salt solutions [1]. In a separate study, poly(SPP) homopolymers with a cloud point in pure water designated as CP_UCST ≈ 31.5 °C (for a specific molar mass) were anchored to PNIPMAM blocks with a lower critical solution temperature (LCST) of 49.5 °C; the resulting doubly thermoresponsive block copolymers exhibited schizophrenic micellization behavior that would not be achievable with the lower-UCST methacrylate analog, which would lose the thermal window for UCST-driven aggregation [2].

UCST thermoresponsive polymers Cloud point engineering Methacrylamide vs. methacrylate

Spacer Length Tuning: SPP (C3 Spacer) Provides a Lower and More Salt-Sensitive Cloud Point Than the C4-Spacer Analog SBP

In a controlled RAFT polymerization study that directly compared poly(SPP) (C3 spacer between ammonium and sulfonate) with poly(SBP) (C4 spacer) of identical molar masses, the cloud points of poly(SBP) were found to be substantially higher than those of poly(SPP) [1]. While poly(SPP) homopolymers in water exhibited UCST-type cloud points that shifted from roughly 27 °C to 77 °C depending on degree of polymerization and polymer concentration [2], the extended C4 spacer in SBP pushes the cloud point even higher, thereby reducing the accessible UCST window for applications requiring phase separation at moderate temperatures. An unexpected additional finding was that the hydroxylated analog poly(SHPP) also exhibited higher cloud points than poly(SPP), despite the presence of an extra hydrophilic –OH group, demonstrating the non-intuitive sensitivity of the phase behavior to spacer modifications [1].

Zwitterionic spacer engineering Cloud point modulation RAFT polymerization

Salt-Response Differentiation: Partial Hydrolysis Generates Charge Asymmetry in pSPP That Is Absent in pSPE, Altering Low-Salinity Solubility

In a comparative investigation of sulfobetaine polyzwitterions bearing either a carboxylate-ester linkage (SPE) or an amide linkage (SPP), both polymer types exhibited UCST behavior in water in the 0–100 °C range and showed improved solubility upon salt addition above a threshold concentration corresponding to complete charge screening [1]. However, at salt concentrations below this threshold, pSPP displayed a molecular-weight-dependent enhancement of solubility that was attributed to partial hydrolysis of the amide group, which introduces a charge asymmetry not present in the more hydrolysis-resistant (under neutral conditions) ester-linked pSPE [1]. Zeta-potential measurements and systematic variations of the degree of polymerization, salt type, and salt concentration revealed that this low-salt solubility promotion is unique to pSPP and is explained by a combination of charge asymmetry from partial hydrolysis and specific ion–zwitterion interactions [1].

Polyzwitterion solution behavior Anti-polyelectrolyte effect Zeta potential

Polymerization Control: SPP Enables RAFT Synthesis of Polyzwitterions with Defined Molar Masses up to 150,000 Da and Predictable UCST Behavior

The SPP monomer was successfully polymerized via RAFT using a functional chain transfer agent to produce a series of polyzwitterions with defined molar masses ranging up to 150,000 Da and narrow dispersities [1]. The resulting poly(SPP) homopolymers showed a well-behaved, concentration-dependent UCST-type coil-to-globule phase transition that could be systematically shifted by varying the molar mass, the polymer concentration, and the nature and amount of added salt [1]. Cloud points increased both with concentration (by ~16 °C from 5 to 21 °C when the concentration was increased from 15 to 40 mg/mL for a diblock copolymer variant) and with the degree of polymerization (by up to ~50 °C from 27 to 77 °C for homopolymers with increasing DP) [2]. This level of synthetic control and thermoresponsive predictability is a prerequisite for engineering block copolymers and surface-grafted brushes with precise transition temperatures.

RAFT polymerization Polyzwitterion synthesis Molar mass control

Procurement-Relevant Application Scenarios for SPP (CAS 5205-95-8) Based on Verified Differentiators


Alkaline-Resistant Anti-Fouling Coatings for Marine, Industrial, and Clean-in-Place Environments

Coatings formulated from poly(SPP) withstand long-term immersion in 1 M NaOH without any detectable degradation, a performance benchmark that poly(SPE) and other methacrylate-based zwitterionic coatings do not meet [1]. This makes SPP the monomer of choice for surface-modification protocols in facilities where caustic cleaning agents (NaOH, pH >13) are part of the standard operating procedure, such as food processing equipment, membrane bioreactors subjected to chemical backwashing, and marine sensors that must endure alkaline antifouling treatments. Procurement teams evaluating anti-fouling coating raw materials should specify the methacrylamide variant (SPP, CAS 5205-95-8) rather than generic “sulfobetaine methacrylate” to ensure year-scale coating integrity under alkaline stress.

Thermoresponsive Hydrogels and Drug Delivery Carriers Requiring a UCST Near Physiological Temperature (31–37 °C)

The UCST cloud point of poly(SPP) in pure water, approximately 31.5 °C at moderate molar mass, falls directly within the physiological temperature window [2]. By contrast, the methacrylate analog poly(SPE) exhibits a lower UCST, and the longer-spacer poly(SBP) exhibits a higher UCST, both of which would miss the narrow 30–40 °C band required for thermally triggered drug release or injectable hydrogel formation in vivo [3]. Researchers designing a thermogelling formulation for subcutaneous injection should therefore order the SPP monomer specifically, not a generic sulfobetaine monomer, to ensure that the sol–gel transition occurs upon reaching body temperature.

RAFT-Synthesized Block Copolymers with Dual UCST–LCST Schizophrenic Micellization Behavior

SPP is the monomer of choice for constructing doubly thermoresponsive block copolymers (e.g., PSPP-b-PNIPMAM) because its relatively high UCST (~31.5 °C) creates a temperature gap with the LCST block (~49.5 °C for PNIPMAM) that allows clean schizophrenic micelle inversion [2]. Attempting this architecture with SPE-derived blocks would result in overlapping or inverted phase transitions, causing the copolymer to become insoluble across the entire temperature range rather than switching between two distinct micellar states. Academic and industrial laboratories synthesizing dual-responsive block copolymers via RAFT should specify SPP (CAS 5205-95-8) in their purchase requisitions to guarantee a programmable UCST window.

Zwitterionic Hydrophilic Interaction Chromatography (ZIC-HILIC) Stationary Phases

SPP has been successfully employed as the functional monomer in the thermally initiated copolymerization of hydrophilic interaction chromatography (HILIC) monolithic columns, where it is copolymerized with ethylene glycol dimethacrylate or N,N′-methylenebisacrylamide crosslinkers to generate hydrophilic, zwitterionic stationary phases with high column efficiency [4]. The precise balance of hydrophilicity and ionic character provided by the C3 spacer of SPP—distinct from the C4 spacer of SBP or the ester linkage of SPE—contributes to the unique selectivity profile of these columns for polar and charged analytes. Chromatography media manufacturers and analytical chemistry core facilities should stock the SPP monomer specifically for ZIC-HILIC column fabrication, rather than substituting with other sulfobetaine monomers that would shift retention times and alter separation selectivity.

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